molecular formula C6H11N5S B3029626 2-(Ethylthio)pyrimidine-4,5,6-triamine CAS No. 73000-30-3

2-(Ethylthio)pyrimidine-4,5,6-triamine

Cat. No.: B3029626
CAS No.: 73000-30-3
M. Wt: 185.25
InChI Key: UJQPJAJZBUCJIB-UHFFFAOYSA-N
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Description

2-(Ethylthio)pyrimidine-4,5,6-triamine is a heterocyclic compound with the molecular formula C6H11N5S. It is characterized by the presence of an ethylthio group attached to the pyrimidine ring, along with three amino groups at positions 4, 5, and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)pyrimidine-4,5,6-triamine typically involves the reaction of 2-chloropyrimidine-4,5,6-triamine with ethanethiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the ethylthio group .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)pyrimidine-4,5,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethylthio)pyrimidine-4,5,6-triamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets and pathways. The ethylthio group and amino groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylthio)pyrimidine-4,5,6-triamine is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

2-ethylsulfanylpyrimidine-4,5,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5S/c1-2-12-6-10-4(8)3(7)5(9)11-6/h2,7H2,1H3,(H4,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQPJAJZBUCJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C(=N1)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40823154
Record name 2-(Ethylsulfanyl)pyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40823154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73000-30-3
Record name 2-(Ethylsulfanyl)pyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40823154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethylthio)pyrimidine-4,5,6-triamine
Reactant of Route 2
2-(Ethylthio)pyrimidine-4,5,6-triamine
Reactant of Route 3
2-(Ethylthio)pyrimidine-4,5,6-triamine
Reactant of Route 4
Reactant of Route 4
2-(Ethylthio)pyrimidine-4,5,6-triamine
Reactant of Route 5
2-(Ethylthio)pyrimidine-4,5,6-triamine
Reactant of Route 6
2-(Ethylthio)pyrimidine-4,5,6-triamine

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